molecular formula C21H30O5 B040420 6-Hydroxyaldosterone CAS No. 124251-89-4

6-Hydroxyaldosterone

Cat. No. B040420
M. Wt: 362.5 g/mol
InChI Key: VKFQBXSZDPCGGC-RRUQBFNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxyaldosterone is a hormone that is produced by the adrenal gland which plays a crucial role in regulating blood pressure and electrolyte balance in the body. It is a derivative of aldosterone, which is a mineralocorticoid hormone that regulates the reabsorption of sodium and water in the kidneys. 6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications in the treatment of cardiovascular diseases.

Scientific Research Applications

6-Hydroxyaldosterone has been the subject of scientific research due to its potential therapeutic applications. It has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving vascular function. Studies have also shown that it may have a protective effect on the heart by reducing oxidative stress and inflammation.

Mechanism Of Action

The mechanism of action of 6-Hydroxyaldosterone involves its binding to the mineralocorticoid receptor (MR) in the kidneys. This leads to an increase in the reabsorption of sodium and water, which results in an increase in blood volume and blood pressure. It also leads to the excretion of potassium and hydrogen ions, which helps to maintain electrolyte balance in the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Hydroxyaldosterone include an increase in blood pressure, an increase in blood volume, and a decrease in the excretion of potassium and hydrogen ions. It also leads to an increase in the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Hydroxyaldosterone in lab experiments is its ability to mimic the effects of aldosterone on the body. This allows researchers to study the effects of aldosterone without the potential side effects associated with its use. One limitation is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are several future directions for research on 6-Hydroxyaldosterone. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of interest is its role in the development of oxidative stress and inflammation, which may lead to the development of new therapies for these conditions. Additionally, further research is needed to understand the long-term effects of 6-Hydroxyaldosterone on the body and its potential side effects.

Synthesis Methods

6-Hydroxyaldosterone can be synthesized through the oxidation of aldosterone using various methods. One of the most common methods is the use of potassium permanganate as an oxidizing agent. The reaction takes place in an acidic medium, and the product is then purified using various techniques such as chromatography.

properties

CAS RN

124251-89-4

Product Name

6-Hydroxyaldosterone

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1

InChI Key

VKFQBXSZDPCGGC-RRUQBFNBSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

Canonical SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

synonyms

6 beta-hydroxyaldosterone
6-hydroxyaldosterone
6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome

Origin of Product

United States

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